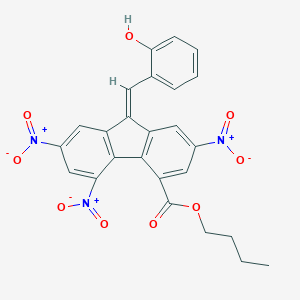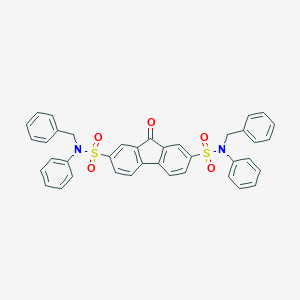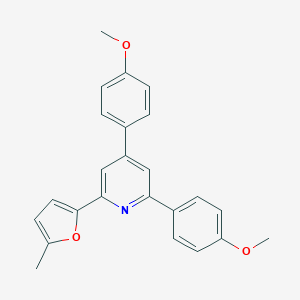![molecular formula C9H18ClNO3Si B409010 1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409010.png)
1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a unique organosilicon compound with a complex bicyclic structure. It is known for its stability and versatility in various chemical reactions. The compound has a molecular formula of C9H18ClNO3Si and a molecular weight of 251.783 g/mol .
Preparation Methods
The synthesis of 1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of chloromethylsilane with a suitable amine and an appropriate oxygen donor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under mild conditions.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a silanol or siloxane compound .
Scientific Research Applications
1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s stability and reactivity make it useful in the development of novel biomolecules and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to undergo various chemical transformations. The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity. The compound can interact with molecular targets through covalent bonding or coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound lacks the chloromethyl group, making it less reactive in substitution reactions.
1-Chloromethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar in structure but with different substituents, affecting its reactivity and applications
The uniqueness of this compound lies in its combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H18ClNO3Si |
|---|---|
Molecular Weight |
251.78g/mol |
IUPAC Name |
1-(chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18ClNO3Si/c1-9(2)7-14-15(8-10)12-5-3-11(9)4-6-13-15/h3-8H2,1-2H3 |
InChI Key |
UUAJXEFNSAXRBF-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si]2(OCCN1CCO2)CCl)C |
Canonical SMILES |
CC1(CO[Si]2(OCCN1CCO2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Bromophenyl)-5-{4-nitrophenyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B408930.png)
![5-{4-Nitrophenyl}-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B408935.png)
![6-Amino-4-(2-chlorophenyl)-3-methyl-1-(phenylmethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B408936.png)
![6-bromo-1-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1H-benzimidazole](/img/structure/B408937.png)
![4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B408939.png)
![2-[(4-methoxybenzoyl)amino]-N-[1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B408940.png)
![N-{1-[(dibutylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408941.png)
![6-Chloro-2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B408942.png)

![N-[1-(4-Biphenylylamino)-3-methyl-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408946.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B408947.png)
![N-[1-(furan-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408949.png)
